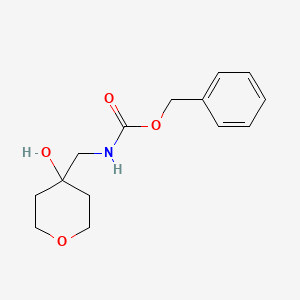
2-(4-Methoxy-2,6-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is an organic compound characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation reaction. For instance, a convenient one-pot cascade method has been reported, which involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.
科学的研究の応用
2-(4-Methoxy-2,6-dimethylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
2-Methoxyphenylacetic acid: Similar structure but lacks the additional methyl groups.
2,6-Dimethylanilino(oxo)acetic acid: Contains a similar phenyl ring with dimethyl substitution but has different functional groups.
Uniqueness: 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is unique due to the combination of methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(4-methoxy-2,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(14-3)5-8(2)10(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
InChIキー |
QBINVYRDRQCTDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC(=O)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


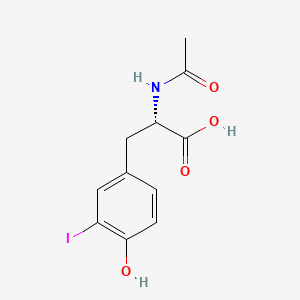



![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
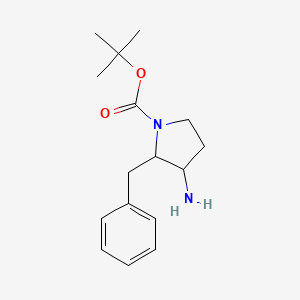
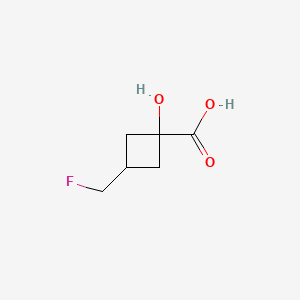
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
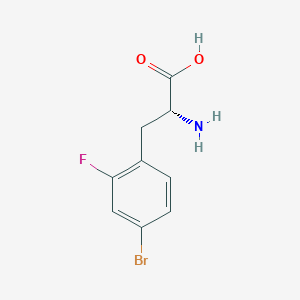
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
